![molecular formula C9H8N2O2 B598232 Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 108128-12-7](/img/structure/B598232.png)
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
説明
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit, followed by a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to construct the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize production efficiency .
化学反応の分析
Types of Reactions: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
科学的研究の応用
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the ATP-binding site of FGFRs, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrrolo[3,2-c]pyridine: A related compound with the pyridine ring fused at a different position.
Indole derivatives: Compounds with a similar indole core structure but different functional groups
Uniqueness: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is unique due to its specific fusion of pyrrole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs and its versatility in synthetic chemistry make it a valuable compound for various applications .
生物活性
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound possesses a unique pyrrolo[2,3-c]pyridine core, which combines features of both pyrrole and pyridine. The general molecular formula is , with a molecular weight of approximately 164.16 g/mol. Its structure allows for various substitutions that can enhance its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds derived from the pyrrolo[2,3-c]pyridine scaffold demonstrated potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range (7–712 nM) . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines such as breast cancer 4T1 cells .
Antimicrobial Activity
This compound derivatives have also exhibited antimicrobial properties . In vitro studies indicated that certain derivatives were effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests potential applications in treating bacterial infections.
Antituberculosis Activity
Another significant area of research involves the antituberculosis activity of pyrrolo[2,3-c]pyridine derivatives. Some derivatives have shown promising results against Mycobacterium tuberculosis, with MIC values as low as 5 µM . These findings indicate that modifications to the core structure can lead to enhanced efficacy against this pathogen.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- FGFR Inhibition : The compound binds to the ATP-binding site of FGFRs, blocking downstream signaling pathways that promote tumor growth .
- Antimicrobial Action : The mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via palladium-catalyzed Larock indole synthesis, followed by a one-pot Buchwald–Hartwig amination/C–H activation to construct the pyrrolo[2,3-c]pyridine core. Key parameters include catalyst choice (e.g., Pd(OAc)₂), temperature control (80–120°C), and solvent selection (DMF or toluene). Purification typically involves column chromatography to isolate the product with >95% purity .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies structural integrity, while high-performance liquid chromatography (HPLC) assesses purity (>98%). Mass spectrometry (ESI-MS) confirms molecular weight (C₉H₈N₂O₂; 176.17 g/mol). X-ray crystallography (e.g., P2₁/n space group) resolves stereochemical details in crystal structures .
Q. What preliminary biological screening assays are used to evaluate its bioactivity?
Antitumor activity is tested via FGFR1-3 inhibition assays (IC₅₀: 7–712 nM) using cancer cell lines (e.g., 4T1 breast cancer). Antimicrobial activity is assessed against Mycobacterium tuberculosis (MIC: ~5 µM). Dose-response curves and apoptosis markers (e.g., caspase-3) validate cellular effects .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
Continuous flow reactors enhance reaction efficiency and scalability. Advanced purification techniques (e.g., preparative HPLC) and solvent optimization (e.g., switch from DMF to THF) reduce byproducts. Catalytic system tuning (e.g., ligand selection) improves regioselectivity .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions may arise from assay variability (e.g., cell line specificity) or environmental factors (pH, temperature). Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cellular proliferation) and standardized protocols (e.g., fixed incubation times) minimizes discrepancies .
Q. What strategies elucidate the molecular mechanisms beyond FGFR inhibition?
Proteomic profiling (e.g., SILAC) identifies off-target interactions. Molecular dynamics simulations predict binding modes with ATP-binding pockets. CRISPR-Cas9 knockout models validate pathway dependencies (e.g., MAPK/ERK) in resistant cell lines .
Q. How do environmental factors influence pharmacokinetic properties in vivo?
pH-sensitive stability assays (e.g., simulated gastric fluid) and temperature-dependent solubility studies guide formulation. Plasma protein binding assays (e.g., equilibrium dialysis) and metabolite profiling (LC-MS/MS) assess bioavailability and half-life .
Q. What structural modifications enhance antitumor potency while reducing toxicity?
Substituent engineering at the pyridine ring (e.g., introducing electron-withdrawing groups) improves FGFR affinity. Comparative studies with ethyl 2-phenyl analogs show phenyl groups at position 2 enhance selectivity (IC₅₀: <50 nM) but require toxicity screening in zebrafish models .
Q. What are the key structural determinants of its bioactivity?
The fused pyrrolo-pyridine core enables planar binding to kinase domains. The methyl ester at position 3 enhances membrane permeability (logP: ~1.8). Substitutions at position 5 (e.g., fluorine) modulate metabolic stability .
Q. How does it compare to other pyrrolopyridine derivatives in targeting heterocyclic enzymes?
Unlike pyrrolo[2,3-b]pyridines, the [2,3-c] fusion pattern increases steric complementarity with FGFRs. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives exhibit weaker inhibition (IC₅₀: >1 µM), highlighting the importance of ring fusion geometry .
特性
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVQYRDGALHYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716727 | |
Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-12-7 | |
Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。